molecular formula C19H22N2O4S B2928053 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide CAS No. 921907-33-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2928053
CAS No.: 921907-33-7
M. Wt: 374.46
InChI Key: WPCNKYYSNLUVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The oxazepine ring system is substituted with 3,3-dimethyl and 4-oxo groups, conferring rigidity to the structure. The 8-position of the benzoxazepine is linked to a 2,5-dimethylbenzenesulfonamide group, which introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-5-6-13(2)17(9-12)26(23,24)21-14-7-8-15-16(10-14)25-11-19(3,4)18(22)20-15/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCNKYYSNLUVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 921811-13-4

The structural features include a benzo-fused oxazepine ring and a sulfonamide group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities including:

  • Antimicrobial Activity : Some sulfonamide derivatives have shown effectiveness against bacterial strains. For instance, studies suggest that modifications in the sulfonamide moiety can enhance antimicrobial efficacy.
  • Cardiovascular Effects : A study on related benzenesulfonamides indicated that certain derivatives can affect perfusion pressure and coronary resistance by interacting with calcium channels . This suggests a potential role in managing cardiovascular diseases.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate various physiological responses.
  • Calcium Channel Interaction : Similar compounds have been shown to act as calcium channel blockers, influencing vascular resistance and blood pressure .

Study on Cardiovascular Effects

A significant study evaluated the impact of a related sulfonamide on perfusion pressure and coronary resistance. The results demonstrated that the compound significantly decreased perfusion pressure in a time-dependent manner compared to controls. This indicates its potential application in cardiovascular therapeutics .

Antimicrobial Activity Assessment

Research into the antimicrobial properties of similar compounds revealed that modifications in the sulfonamide group can enhance activity against specific bacterial strains. For example:

CompoundActivity AgainstReference
4-(2-aminoethyl)-benzenesulfonamideReduced perfusion pressure
N-(3,3-dimethyl-4-oxo...)Potential antimicrobial effects

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(3,3-dimethyl-4-oxo...) derivatives. Theoretical studies suggest varying absorption and distribution characteristics based on structural modifications. For instance:

ParameterValue
Absorption RateHigh
BioavailabilityModerate
MetabolismLiver (CYP450 involvement)

These parameters indicate that while the compound may have favorable absorption characteristics, further studies are necessary to assess its safety and efficacy comprehensively.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound: Features a benzo[b][1,4]oxazepine core (ring fusion at the "b" position), which differs from benzo[e][1,4]oxazepine derivatives (e.g., compounds 13, 14, 24–26 in ). The "b" vs.
  • Substituents on Oxazepine Ring :
    • The target compound has 3,3-dimethyl and 4-oxo groups, enhancing ring rigidity compared to analogs like 14 (1-phenyl substitution) or 25 (1-isopropyl substitution). Rigidity may improve binding specificity but reduce conformational adaptability .
    • and describe compounds with a 5-propyl substituent on the oxazepine ring (CAS 921992-17-8 and 921997-36-6), which increases lipophilicity compared to the target compound’s unsubstituted 5-position .

Sulfonamide Modifications

  • Target Compound : 2,5-Dimethylbenzenesulfonamide provides moderate steric hindrance and electron-donating methyl groups.
  • CAS 921992-17-8 () : 2,5-Dimethoxybenzenesulfonamide introduces methoxy groups, enhancing polarity and hydrogen-bonding capacity but reducing metabolic stability compared to methyl groups .
  • Compounds 13, 14, 25, 26 () : Methanesulfonamide (simpler, smaller substituent) may favor solubility but reduce binding affinity compared to aryl sulfonamides .

Physicochemical and Pharmacological Properties

Property Target Compound CAS 921992-17-8 CAS 921997-36-6 Compound 14 ()
Molecular Formula C21H25N2O4S (inferred) C22H28N2O6S C23H30N2O4S C22H21N2O4S
Molecular Weight (g/mol) ~417.5 448.5 430.6 409.5
Key Substituents 2,5-dimethylbenzenesulfonamide 2,5-dimethoxybenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide Methanesulfonamide
Lipophilicity (Predicted) Moderate (LogP ~3.2) Higher (LogP ~2.8 due to methoxy) High (LogP ~4.1) Low (LogP ~1.9)
  • Solubility : The target compound’s methyl groups likely confer better aqueous solubility than CAS 921997-36-6’s trimethyl group but worse than CAS 921992-17-8’s methoxy derivatives .
  • Binding Affinity : Aryl sulfonamides (target, CAS 921992-17-8, CAS 921997-36-6) generally show stronger target interactions than methanesulfonamide analogs () due to π-π stacking and hydrophobic effects .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Methyl groups on the sulfonamide (target compound) balance lipophilicity and metabolic stability better than methoxy (CAS 921992-17-8) or bulky trimethyl (CAS 921997-36-6) groups .
    • The 3,3-dimethyl-4-oxo substituents on the oxazepine core may enhance kinase inhibition by stabilizing a bioactive conformation .
  • Synthetic Challenges : Higher yields in for less sterically hindered analogs (e.g., 75% for 14 ) suggest that the target compound’s synthesis may require optimized conditions to mitigate steric effects .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Pd-mediated coupling reactions for introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura coupling) .
  • Condensation reactions between sulfonamide precursors and benzoxazepine intermediates under basic conditions (e.g., using Et₃N or K₂CO₃ as catalysts) .
  • Purification via column chromatography (e.g., silica gel, eluting with gradients of ethyl acetate/hexane) to isolate the target compound .
  • Yield optimization by controlling reaction time, temperature, and stoichiometry of reagents (e.g., molar ratios of 1:1.2 for sulfonamide to benzoxazepine derivatives) .

How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Validation requires a combination of analytical techniques:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula .
  • ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., characteristic peaks for dimethyl groups at δ ~1.3–1.5 ppm and sulfonamide protons at δ ~7.5–8.0 ppm) .
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

What are the key physicochemical properties critical for handling in experimental settings?

Methodological Answer:
Critical properties include:

  • Solubility : Tested in DMSO (≥10 mM for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) for biological assays .
  • Stability : Assess via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
  • Melting point : Determined via differential scanning calorimetry (DSC) to confirm crystalline structure (e.g., expected range: 170–190°C based on analogs) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:
SAR studies involve:

  • Systematic substituent variation : Modify dimethyl groups (e.g., replacing with cyclopropyl or fluoroalkyl groups) and assess impact on target binding using surface plasmon resonance (SPR) .
  • In vitro bioactivity assays : Test analogs against disease-relevant targets (e.g., kinase inhibition assays with IC₅₀ determination) .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

What advanced analytical techniques resolve conflicting spectral data in structural characterization?

Methodological Answer:
Conflicts in NMR/HRMS data can be addressed via:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguishing benzoxazepine ring protons from sulfonamide aromatic protons) .
  • X-ray crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and bond angles (e.g., analogous compounds in used this method) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex spectra .

How to optimize reaction conditions to improve yield in multi-step synthesis?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Catalyst screening : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.